[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate
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Overview
Description
[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydrazinylidene moiety, a carbamothioyl group, and a propoxybenzoate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of 3-methylphenylhydrazine with a suitable aldehyde or ketone under acidic or basic conditions to form the hydrazinylidene intermediate.
Introduction of the carbamothioyl group: The intermediate is then reacted with a thiocarbamoyl chloride derivative to introduce the carbamothioyl group.
Esterification: The final step involves the esterification of the resulting compound with 4-propoxybenzoic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and suitable solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionality.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used as a condensing agent in organic reactions.
Uniqueness
What sets [4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate apart is its unique combination of functional groups, which allows it to participate in a diverse range of chemical reactions and exhibit various biological activities. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H25N3O3S |
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Molecular Weight |
447.6 g/mol |
IUPAC Name |
[4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H25N3O3S/c1-3-15-30-22-13-9-20(10-14-22)24(29)31-23-11-7-19(8-12-23)17-26-28-25(32)27-21-6-4-5-18(2)16-21/h4-14,16-17H,3,15H2,1-2H3,(H2,27,28,32)/b26-17+ |
InChI Key |
WKXCBDIJWXAXPZ-YZSQISJMSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=CC(=C3)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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